2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde” is a chemical compound with the molecular formula C12H14Br2O3 . It has a molecular weight of 366.05 . It is a powder at room temperature .

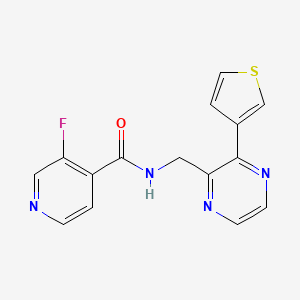

Molecular Structure Analysis

The InChI code for “2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde” is 1S/C12H15BrO3/c1-3-5-16-12-7-10 (13)9 (8-14)6-11 (12)15-4-2/h6-8H,3-5H2,1-2H3 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis of Derivatives : 2,5-Dibromobenzaldehyde, a related compound, is synthesized from 2,5-dibromotoluene and used in reactions like the Grignard reaction to produce various derivatives (Shimura, Kawai, & Minegishi, 1993).

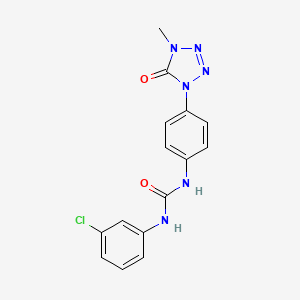

- Formation of Complex Compounds : In a study on the synthesis of new 4‑Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, 3-ethoxy-4-hydroxybenzaldehyde, a compound similar to 2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde, was used to react with 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones (Yüksek et al., 2005).

Crystal Structure and Electrocatalytic Activity

- Crystal Structure Analysis : The crystal structure of 3,5-dibromo-4-hydroxybenzaldehyde, a structurally similar compound, has been studied, providing insights into the molecular geometry and potential applications in crystallography (Kai, 2000).

- Electrocatalytic Activity : Dihydroxybenzaldehydes, which are structurally related, can be used in the electrodeposition of films exhibiting catalytic activity, potentially implying similar applications for 2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde (Pariente et al., 1996).

Polymer Synthesis and Characterization

- Polymer Synthesis : Research on bis-aldehyde monomers for the synthesis of electrically conductive polyazomethines utilized compounds like 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde, indicating potential roles for 2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde in similar polymerization processes (Hafeez et al., 2019).

Miscellaneous Applications

- Radiosynthesis and Biodistribution : Research involving the conjugation of peptides with fluorinated aldehyde-containing prosthetic groups, including 4-(3-fluoropropoxy)benzaldehyde, suggests potential applications in medical imaging or drug delivery systems (Glaser et al., 2008).

Safety and Hazards

The safety information for “2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2,3-dibromo-5-ethoxy-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Br2O3/c1-3-5-17-12-9(16-4-2)6-8(7-15)10(13)11(12)14/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIIWLYZHXBAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1Br)Br)C=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B3011150.png)

![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride](/img/structure/B3011151.png)

![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B3011152.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B3011155.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B3011156.png)

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)

![tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate](/img/structure/B3011163.png)

![[2-Oxo-2-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3011166.png)